

An In-depth Technical Guide on the Crystal Structure of Glycyl-DL-phenylalanine

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Compound of Interest

Compound Name: Glycyl-DL-phenylalanine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of **Glycyl-DL-phenylalanine**, a dipeptide of significant interest in biochemical and pharmaceutical research. The information presented herein is compiled from crystallographic studies and is intended to serve as a detailed resource for professionals in drug development and scientific research.

Introduction

Glycyl-DL-phenylalanine (Gly-DL-Phe) is a dipeptide composed of glycine and a racemic mixture of D- and L-phenylalanine.[1] Its chemical formula is C₁₁H₁₄N₂O₃. [2] The study of its crystal structure provides crucial insights into peptide conformation, side-chain packing, and non-covalent interactions that govern molecular assembly. These details are fundamental for understanding peptide chemistry and for the rational design of peptide-based therapeutics.

Crystallographic Data

The crystal structure of **Glycyl-DL-phenylalanine** was determined by X-ray diffraction. The key crystallographic parameters are summarized in the table below.

Parameter	Value	Reference
Crystal System	Orthorhombic	[3]
Space Group	Pbca	[3]
Unit Cell Dimensions	a = 9.241(2) Å	[3]
b = 28.41(1) Å	[3]	
c = 8.602(2) Å	[3]	
R Index	0.041	[3]

Molecular and Crystal Structure

The crystal structure of **Glycyl-DL-phenylalanine** reveals a non-planar peptide group.[3] This deviation from planarity is an important conformational feature. The torsion angle about the peptide bond for the L-enantiomer is $-170.2(2)^{\circ}$. [3]

The stability of the crystal structure is maintained by a network of intermolecular hydrogen bonds of the N-H...O type.[3] There is also evidence suggesting the presence of C-H...O interactions, which further contribute to the stability of the packing.[3]

Key Torsion Angles for the L-enantiomer:

Torsion Angle	Value	Reference
ϕ [C(10)-N(1)-C(8)-C(9)]	-127.6°	[3]
ψ [N(1)-C(8)-C(9)-O(2)]	-13.9°	[3]
ψ' [N(1)-C(8)-C(9)-O(1)]	168.0°	[3]
ω [N(2)-C(11)-C(10)-O(3)]	21.9°	[3]
χ^1 [N(1)-C(8)-C(7)-C(1)]	-59.7°	[3]

The side-chain conformation, described by the torsion angle χ^1 , indicates that the C(1) atom is in a trans position relative to C(9).[3]

Experimental Protocols

The determination of the crystal structure of **Glycyl-DL-phenylalanine** involved the following key experimental stages:

4.1. Synthesis and Crystallization

While the original study by Marsh, Ramakumar, and Venkatesan does not provide a detailed synthesis protocol, the synthesis of dipeptides like **Glycyl-DL-phenylalanine** is a standard procedure in peptide chemistry. Typically, it involves the coupling of protected glycine and phenylalanine residues, followed by deprotection.

Crystallization is a critical step. The crystals of **Glycyl-DL-phenylalanine** used for the structure determination were obtained and initially surveyed in Bangalore, India.[3] The specific crystallization conditions (e.g., solvent system, temperature, and method) are crucial for obtaining single crystals of sufficient quality for X-ray diffraction.

4.2. X-ray Diffraction Data Collection and Structure Solution

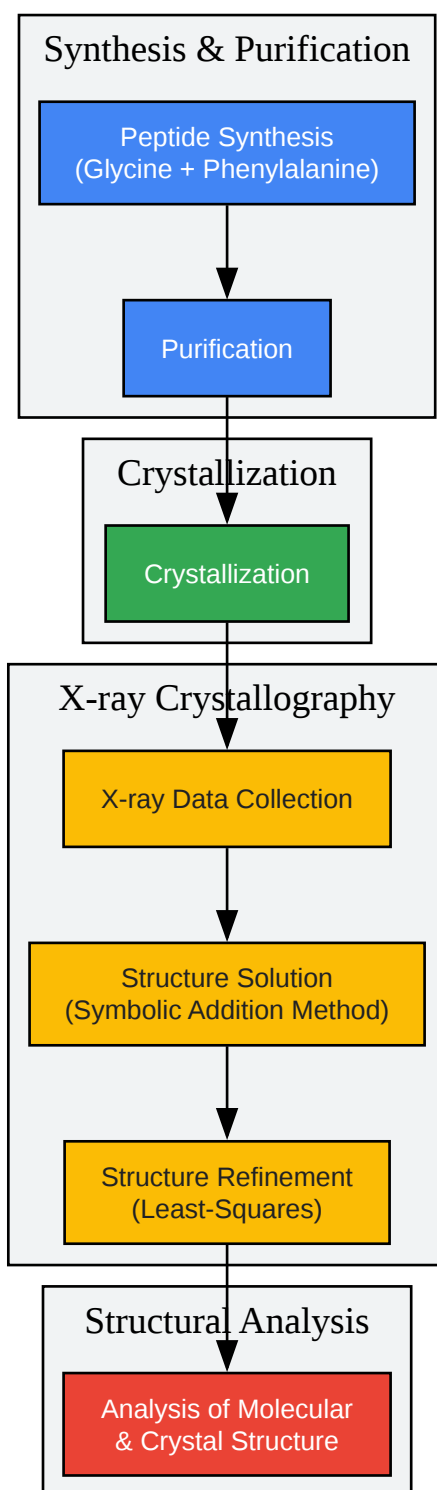
The intensity data for the structure determination were collected at the California Institute of Technology.[3] The structure was solved using the symbolic addition method, a direct method for determining crystal structures from X-ray diffraction data.[3]

4.3. Structure Refinement

The final refinement of the crystal structure was carried out using least-squares methods.[3] This process minimizes the difference between the observed and calculated structure factors, leading to an accurate final model of the crystal structure. The refinement converged to an R index of 0.041 for 2271 reflections.[3]

Experimental Workflow

The logical flow of the experimental process, from synthesis to the final refined crystal structure, is illustrated in the diagram below.



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Caption: Experimental workflow for determining the crystal structure of **Glycyl-DL-phenylalanine**.

Conclusion

The crystal structure of **Glycyl-DL-phenylalanine** provides valuable data for understanding the conformational preferences of dipeptides. The non-planar peptide bond and the extensive network of hydrogen bonds are key features that define its solid-state architecture. This detailed structural information is a vital resource for researchers in the fields of structural biology, medicinal chemistry, and drug development, aiding in the design of novel peptide-based molecules with specific conformational and binding properties.

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